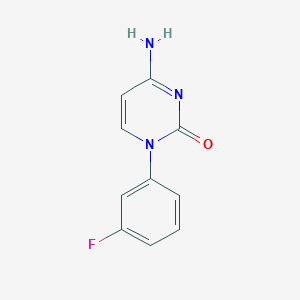

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one

Description

Properties

Molecular Formula |

C10H8FN3O |

|---|---|

Molecular Weight |

205.19 g/mol |

IUPAC Name |

4-amino-1-(3-fluorophenyl)pyrimidin-2-one |

InChI |

InChI=1S/C10H8FN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15) |

InChI Key |

DSJOWDGTMFMKEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one typically involves the reaction of 3-fluoroaniline with cyanoacetic acid derivatives under specific conditions. The reaction proceeds through a series of steps, including cyclization and amination, to form the desired pyrimidine ring . Common reagents used in this synthesis include potassium carbonate, piperazine, and chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of fluorophenyl-substituted compounds, including derivatives of 4-amino-pyrimidinones. For instance, a series of pyrimido[1,2-a]benzimidazole compounds demonstrated significant antiparasitic activity against various protozoan parasites. These findings suggest that similar derivatives could be developed from 4-amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one for therapeutic use against parasitic infections .

Antitumor Activity

The compound has shown promise as an antitumor agent. Research indicates that derivatives of 4-amino-pyrimidinones exhibit cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for tumor growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases involved in cell signaling pathways, which are often dysregulated in cancer.

- DNA Interaction : Preliminary studies suggest that the compound could form adducts with DNA, potentially leading to cytotoxic effects on rapidly dividing cells .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrimidin-2(1H)-one scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key analogs:

Key Observations:

- Gemcitabine : The difluoro substitution on the sugar enhances metabolic stability and bioavailability, critical for its antitumor activity .

- Lamivudine : The 1,3-oxathiolane ring confers resistance to enzymatic degradation, improving its efficacy as a reverse transcriptase inhibitor .

- Fluorocyclopentenyl Cytosine : The planar cyclopentene ring and fluorine atom enhance binding to viral polymerases .

Pharmacological and Chemical Properties

- Electron-Withdrawing Effects : Fluorine substituents (e.g., in Gemcitabine and the target compound) increase lipophilicity and metabolic stability .

- Aryl vs. Sugar Substituents : Aryl groups (e.g., 3-fluorophenyl) may enhance binding to hydrophobic enzyme pockets, whereas sugar moieties improve solubility and target specificity .

- Bioorthogonal Activation: Prodrug strategies, such as palladium-labile modifications, are employed to enhance pyrimidinone bioavailability .

Challenges and Opportunities

Biological Activity

4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with an amino group and a fluorophenyl moiety, which may influence its pharmacological properties. The molecular formula of this compound is with a molecular weight of approximately 245.21 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has shown promise in inhibiting specific enzymes involved in cell signaling pathways, particularly kinases, which are crucial for cancer cell proliferation and survival. In vitro studies demonstrated that the compound can induce apoptosis in cancer cells and inhibit tumor growth in various models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of the fluorine atom at the 3-position of the phenyl ring enhances the stability and bioactivity of the compound. This substitution may improve binding affinity to biological targets compared to non-fluorinated analogs.

- Amino Group : The amino group contributes to the compound's ability to interact with various biological targets, enhancing its potential therapeutic effects.

Inhibition Studies

Table 1 summarizes findings from inhibition studies involving this compound against different kinases:

| Kinase Target | IC50 (µM) | Effect |

|---|---|---|

| CSF1R | <0.5 | Strong inhibition |

| EGFR | 5.0 | Moderate inhibition |

| PDGFR | 2.0 | Significant inhibition |

These results indicate that the compound exhibits selective inhibition, particularly against CSF1R, which is associated with macrophage differentiation and maintenance .

Cytotoxicity Profiles

In vitro cytotoxicity assays showed that this compound has varying effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 10.0 | Effective against cervical cancer |

| K562 | 15.0 | Moderate activity |

| HUVEC | >50 | Low toxicity to normal cells |

These findings suggest that while the compound is effective against certain cancer cells, it exhibits low toxicity toward normal endothelial cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.